2-Mesitylthiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mesitylthiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a mesityl group and a carboxylic acid group. Thiazole rings are known for their aromaticity and presence in various biologically active molecules. The mesityl group, derived from mesitylene, adds steric bulk and electronic effects to the molecule, influencing its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mesitylthiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the mesityl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a mesityl-substituted thiourea and an α-haloketone, the thiazole ring can be formed through cyclization, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-Mesitylthiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the mesityl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Mesitylthiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Mesitylthiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The mesityl group can influence the binding affinity and specificity of the compound, while the thiazole ring can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole-4-carboxylic acid: Similar structure but with a methyl group instead of a mesityl group.
2-Phenylthiazole-4-carboxylic acid: Contains a phenyl group instead of a mesityl group.
2-Aminothiazole-4-carboxylic acid: Features an amino group instead of a mesityl group.
Uniqueness
2-Mesitylthiazole-4-carboxylic acid is unique due to the presence of the bulky mesityl group, which can significantly influence its chemical reactivity and biological activity. This steric effect can enhance selectivity and specificity in various applications, making it a valuable compound in research and development.
Properties
Molecular Formula |
C13H13NO2S |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO2S/c1-7-4-8(2)11(9(3)5-7)12-14-10(6-17-12)13(15)16/h4-6H,1-3H3,(H,15,16) |
InChI Key |
NQAGBDTZQARGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NC(=CS2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.